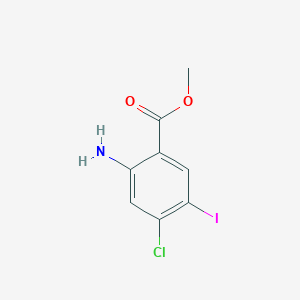

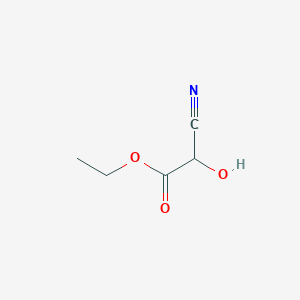

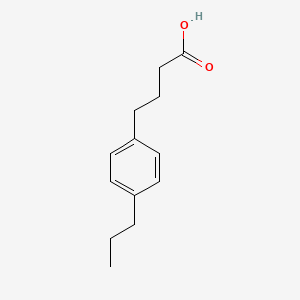

6-氯-7-羟基-4-苯基-2H-色满-2-酮

货号 B1353545

CAS 编号:

53391-72-3

分子量: 272.68 g/mol

InChI 键: TUQNFQUMZKUALD-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .科学研究应用

1. Synthesis Procedures of Coumarin Heterocycles

- Summary : The synthesis of coumarin systems, including “6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one”, has been a topic of interest due to their valuable biological and pharmaceutical properties .

- Methods : Various methods are used in the synthesis of coumarin systems, including both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .

- Results : More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

2. One-Pot Synthesis of Coumarin Derivatives

- Summary : Coumarin derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches .

- Methods : This includes various one-pot synthesis methods of coumarin derivatives, including von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .

- Results : Coumarin derivatives are associated with various biological activities viz. antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .

3. Anti-UVC Irradiation Properties

- Summary : Coumarin 7, a derivative of “6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one”, was found to have potent activity in protecting porcine γ-crystallin against UVC insults .

- Methods : The compound was tested for its ability to decrease the loss of intensity while lens crystallins and DNA PUC19 were irradiated with UVC .

- Results : The compound was capable of decreasing the loss of intensity while lens crystallins and DNA PUC19 were irradiated with UVC .

4. Trace Determination of Zirconium

- Summary : A derivative of “6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one” was used in the trace determination of zirconium .

- Methods : The exact methods of application or experimental procedures were not specified in the source .

- Results : The results or outcomes obtained were not specified in the source .

5. Coumarins in Fabric Conditioners and Perfumes

- Summary : Coumarins have found their place in fabric conditioners and certain perfumes due to their pleasant aroma .

- Methods : The exact methods of application or experimental procedures were not specified in the source .

- Results : The results or outcomes obtained were not specified in the source .

6. Biological and Pharmaceutical Activities

- Summary : Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .

- Methods : This includes various synthesis methods and biological testing .

- Results : In recent years, there has been considerable amount of researches with coumarins being tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

7. Coumarins in Fabric Conditioners and Perfumes

- Summary : Coumarins have found their place in fabric conditioners and certain perfumes due to their pleasant aroma .

- Methods : The exact methods of application or experimental procedures were not specified in the source .

- Results : The results or outcomes obtained were not specified in the source .

8. Biological and Pharmaceutical Activities

- Summary : Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4 and C-7 positions have been intensively screened for different biological properties .

- Methods : This includes various synthesis methods and biological testing .

- Results : In recent years, there has been considerable amount of researches with coumarins being tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .

9. Anticancer, Anticonvulsant, Antimicrobial Activities

- Summary : Additionally, 2H/4H-chromenes have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

- Methods : The exact methods of application or experimental procedures were not specified in the source .

- Results : The results or outcomes obtained were not specified in the source .

10. Major Building Block in Medicinal Compounds

- Summary : It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

- Methods : The exact methods of application or experimental procedures were not specified in the source .

- Results : The results or outcomes obtained were not specified in the source .

属性

IUPAC Name |

6-chloro-7-hydroxy-4-phenylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO3/c16-12-6-11-10(9-4-2-1-3-5-9)7-15(18)19-14(11)8-13(12)17/h1-8,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQNFQUMZKUALD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419865 |

Source

|

| Record name | 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | |

CAS RN |

53391-72-3 |

Source

|

| Record name | 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

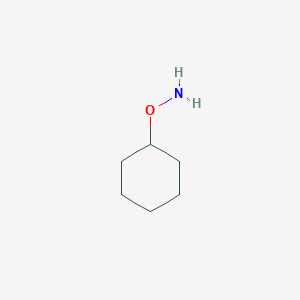

O-cyclohexylhydroxylamine

4759-21-1

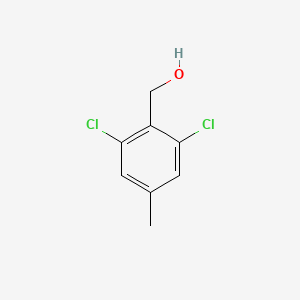

2,6-Dichloro-4-methylbenzenemethanol

173310-45-7

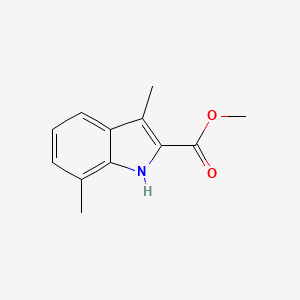

![7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1353484.png)